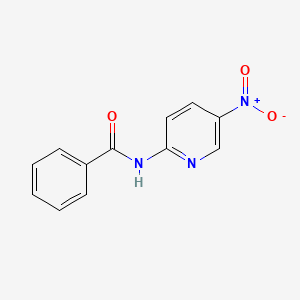

N-(5-nitropyridin-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-nitropyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c16-12(9-4-2-1-3-5-9)14-11-7-6-10(8-13-11)15(17)18/h1-8H,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLGMMGFNUWNHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Crystallographic Elucidation of N 5 Nitropyridin 2 Yl Benzamide Molecular Structure

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the molecular framework of N-(5-nitropyridin-2-yl)benzamide, with each technique offering unique insights into its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the pyridine (B92270) ring and the benzoyl group. The pyridine ring protons would exhibit chemical shifts influenced by the electron-withdrawing nitro group and the amide linkage. The benzoyl group protons would appear in the aromatic region, with their multiplicity revealing their coupling relationships. The amide proton (N-H) would likely appear as a broad singlet.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. bmrb.io Each unique carbon atom in the this compound molecule, including the carbonyl carbon of the amide group, would produce a distinct signal. The chemical shifts of the carbons in the pyridine ring are significantly affected by the nitro substituent. bmrb.io The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the molecule's constitution. nih.gov

Table 1: Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Environment | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H | Amide (N-H) | 8.0 - 10.0 | Broad singlet, position can be solvent-dependent. |

| Pyridine Ring | 7.5 - 9.5 | Signals are downfield due to electronegative N atom and NO₂ group. | |

| Benzoyl Ring | 7.0 - 8.5 | Complex multiplet pattern. | |

| ¹³C | Carbonyl (C=O) | 165 - 175 | Characteristic for amide carbonyls. bmrb.io |

| Pyridine Ring | 110 - 160 | Shifts influenced by the positions of the nitrogen atom and nitro group. | |

| Benzoyl Ring | 120 - 140 | Six distinct signals expected for the phenyl carbons. bmrb.io |

Note: The values presented are estimations based on typical chemical shifts for similar functional groups and structures.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is employed to identify the functional groups present in this compound. nih.gov The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds. nih.gov

Key vibrational modes include the N-H stretching of the amide group, typically observed in the range of 3300-3500 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibration gives rise to a strong absorption band around 1680-1650 cm⁻¹. The nitro group (NO₂) exhibits characteristic symmetric and asymmetric stretching vibrations. nih.gov Aromatic C-H and C=C stretching vibrations from both the pyridine and benzene (B151609) rings are also prominent. core.ac.uk The combined analysis of FT-IR and FT-Raman spectra provides a detailed fingerprint of the molecule, confirming the presence of its key functional moieties. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Source(s) |

| N-H Stretch | Amide | 3300 - 3500 | nih.gov |

| C-H Stretch | Aromatic | 3000 - 3100 | nih.gov |

| C=O Stretch | Amide | 1650 - 1680 | nih.govnih.gov |

| C=C/C=N Stretch | Aromatic Rings | 1400 - 1600 | core.ac.uk |

| NO₂ Asymmetric Stretch | Nitro | 1500 - 1560 | nih.gov |

| NO₂ Symmetric Stretch | Nitro | 1300 - 1370 | nih.gov |

| C-N Stretch | Amide/Pyridine | 1250 - 1350 | core.ac.uk |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions associated with its chromophoric systems: the benzoyl group and the nitropyridine ring. nih.gov The conjugated system extending across the molecule influences the position and intensity of these absorption maxima. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be correlated with the observed electronic transitions. nih.govnist.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of the parent ion, which in turn confirms the elemental composition and molecular formula of the compound. nih.gov For this compound (C₁₂H₉N₃O₃), HRMS would provide an exact mass measurement that can be compared to the calculated theoretical mass. This high degree of accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. nih.gov

Single-Crystal X-ray Diffraction Analysis of Solid-State Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound, which features a benzoyl group attached to a 5-nitropyridine ring via an amide linkage, contains several key functional groups capable of participating in significant intermolecular interactions. These include the amide N-H group, the carbonyl C=O group, the nitro group (NO2), and the aromatic pyridine and benzene rings.

Hydrogen Bonding: Based on analyses of analogous compounds, it is highly probable that the primary intermolecular interaction governing the crystal packing of this compound is hydrogen bonding. The amide N-H group is a potent hydrogen bond donor, while the carbonyl oxygen, the nitrogen atom of the pyridine ring, and the oxygen atoms of the nitro group are all potential hydrogen bond acceptors.

π-π Stacking: The presence of two aromatic rings, the benzene and the nitropyridine rings, suggests that π-π stacking interactions are also a significant feature of the supramolecular assembly. In many crystal structures of aromatic amides, these interactions are crucial in organizing the molecules into layered or columnar arrangements. The electron-deficient nature of the nitropyridine ring and the electron-rich character of the benzene ring could potentially lead to favorable donor-acceptor type π-π stacking. The geometry of these interactions can vary, from perfectly parallel-stacked to offset or T-shaped arrangements, all of which contribute to the cohesive energy of the crystal. For example, in a related dibenzo[d,f] ontosight.aidiazepine derivative containing a nitropyridine group, a benzene–pyridine centroid–centroid distance of 3.672 Å was observed, indicative of significant π-π stacking.

Supramolecular Assembly and Crystal Packing Features

Based on the analysis of related compounds, the supramolecular assembly of this compound is likely to feature well-defined patterns. The formation of one-dimensional chains through N-H···O or N-H···N hydrogen bonds is a highly probable scenario. These chains can then be interlinked by weaker C-H···O interactions or π-π stacking between the aromatic rings of adjacent chains, leading to the formation of two-dimensional sheets or a more complex three-dimensional network.

While the precise crystallographic parameters such as space group, unit cell dimensions, and atomic coordinates for this compound remain to be experimentally determined, the analysis of its functional groups and the extensive data available for analogous structures provide a robust predictive framework for its solid-state behavior.

Computational and Theoretical Investigations of N 5 Nitropyridin 2 Yl Benzamide and Analogues

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties of N-(5-nitropyridin-2-yl)benzamide and its analogues.

Geometry Optimization and Energetic Landscapes

Geometry optimization is a fundamental computational step to find the most stable conformation of a molecule, which corresponds to a minimum on the potential energy surface. For analogues of this compound, such as N-(2-methyl-5-nitro-phenyl)benzamide (N2M5NPBA), DFT calculations using the B3LYP/6-311++G(d,p) basis set have been employed to determine the optimized molecular geometry. researchgate.net

In a related compound, N-(5-Nitropyridin-2-yl)-5H-dibenzo[d,f] nih.govresearchgate.netdiazepine-6-carboxamide, single-crystal X-ray diffraction studies revealed detailed bond lengths and angles. researchgate.net For instance, the amido–amidine core of this molecule displays a notably long Csp²—Csp² single bond of 1.5276 (13) Å and an amidine N—C—N angle of 130.55 (9)°. researchgate.net Such experimental data is invaluable for benchmarking the accuracy of DFT-calculated geometries.

The energetic landscape, explored through techniques like potential energy surface (PES) scans, reveals the energy changes associated with bond rotations, providing information on conformational isomers and the barriers between them.

Table 1: Selected Geometric Parameters for an Analogue of this compound

| Parameter | Value |

|---|---|

| Csp²—Csp² single bond | 1.5276 (13) Å |

| N—C—N angle | 130.55 (9)° |

| Benzene (B151609)–pyridine (B92270) centroid–centroid distance | 3.672 (2) Å |

Data for N-(5-Nitropyridin-2-yl)-5H-dibenzo[d,f] nih.govresearchgate.netdiazepine-6-carboxamide researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap, global reactivity descriptors)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. youtube.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. wikipedia.org A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule that is more polarizable. wikipedia.org For N-(2-methyl-5-nitro-phenyl)benzamide, the bandgap energy has been calculated to be approximately 4.19 eV. researchgate.net

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating high reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula |

|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 |

| Chemical Softness (S) | 1/η |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled donor NBOs and empty acceptor NBOs, which are indicative of intramolecular charge transfer (ICT) and hyperconjugation. dergipark.org.trwisc.edu

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

In benzamide (B126) derivatives, the negative potential is typically localized over the carbonyl oxygen and nitro groups, indicating these are sites for electrophilic attack. nih.gov The positive potential is often found around the hydrogen atoms of the amide group and the aromatic rings, suggesting these are sites for nucleophilic attack.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit non-linear optical (NLO) properties. These materials have applications in optoelectronics and photonics. DFT calculations are used to predict NLO properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). journaleras.com

For N-(2-methyl-5-nitro-phenyl)benzamide, the second harmonic generation (SHG) efficiency was found to be 2.2 times higher than that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net In another related study on 5-(trifluoromethyl)pyridine-2-thiol (B7722606), the first hyperpolarizability was calculated to be significantly greater than that of urea, a common reference material for NLO properties. journaleras.com

Table 3: Calculated NLO Properties for an Analogue

| Property | Value (esu) | Method |

|---|---|---|

| Dipole Moment (μ) | 3.2356 Debye | B3LYP/6-311+G(d,p) |

| Mean Polarizability (α) | 14.611 × 10-24 | B3LYP/6-311+G(d,p) |

| First Hyperpolarizability (β) | 318.780 × 10-32 | B3LYP/6-311+G(d,p) |

Data for 5-(trifluoromethyl)pyridine-2-thiol journaleras.com

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is instrumental in drug design and discovery. For nitrobenzamide derivatives, molecular docking studies have been performed to investigate their binding modes with enzymes like inducible nitric oxide synthase (iNOS). nih.gov These studies have shown that the nitro groups can play a crucial role in the binding affinity. nih.gov

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex over time, allowing for the assessment of its stability. bu.edu.egnih.gov For analogues of this compound, MD simulations have been used to validate the stability of the docked poses within the active site of target proteins. bu.edu.egnih.gov For instance, in a study of N-(5-nitrothiazol-2-yl)-carboxamido derivatives, MD simulations showed great stability of the compound within the binding pocket of the SARS-CoV-2 main protease. bu.edu.eg

Prediction of Binding Interactions with Target Proteins and Enzymes

Molecular docking and dynamic simulations are powerful computational tools used to predict how a ligand, such as this compound, might bind to the active site of a target protein or enzyme. These studies provide a rational basis for understanding potential biological activity. While direct studies on this compound are not extensively detailed, research on closely related analogues provides significant insights into its potential binding interactions.

Studies on N-pyridin-2-yl benzamide analogues have identified them as potential allosteric activators of glucokinase, a key enzyme in glucose metabolism, making them of interest for type 2 diabetes treatment. nih.govresearchgate.net Docking studies of these analogues into the allosteric site of the glucokinase (GK) enzyme have been performed to understand their binding interactions. researchgate.net Similarly, computational studies have been conducted on N-(5-nitrothiazol-2-yl)-carboxamido derivatives, which share structural similarities with this compound, targeting the SARS-CoV-2 main protease (Mpro). bu.edu.eg These studies kept the hydrogen-bond donor amide group, a key feature also present in the target compound. bu.edu.eg

In another example, docking studies were performed on N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide analogues against alkaline phosphatase. nih.gov The results showed that the most potent compounds exhibited strong binding affinities, with binding energies of -8 kcal/mol. nih.gov The interactions were specific, with the nitrogen atom of the oxadiazole ring forming a hydrogen bond with the amino acid residue His265. nih.gov

For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives investigated as antidiabetic agents, molecular docking revealed significant interactions with α-amylase. nih.gov The most active compound in this series showed hydrogen bonding between the oxygen of its nitro group and the amino acid His232. nih.gov This highlights the potential role of the nitro group in this compound in forming key hydrogen bond interactions within a target's active site.

These collective findings suggest that the this compound scaffold is capable of forming specific and strong interactions with various enzymes. The key interacting elements are predicted to be:

The amide linker , which can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

The nitro group , where the oxygen atoms can act as strong hydrogen bond acceptors.

The pyridine and benzene rings , which can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the binding pocket.

Table 1: Predicted Binding Interactions for Benzamide Analogues from Docking Studies

| Compound Series | Target Enzyme | Key Interacting Residues | Predicted Binding Interactions | Reference |

|---|---|---|---|---|

| N-(5-nitrothiazol-2-yl)-carboxamido derivatives | SARS-CoV-2 Mpro | His163, Cys145, Phe140 | Hydrogen bonding via amide group | bu.edu.eg |

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-4-nitrobenzamide derivatives | α-Amylase | His90, His232 | Hydrogen bonding involving the nitro group | nih.gov |

| N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides | Alkaline Phosphatase | His265 | Hydrogen bonding via oxadiazole ring nitrogen | nih.gov |

Elucidation of Structure-Activity Relationship (SAR) from Computational Insights

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. Computational analysis plays a vital role in elucidating SAR by correlating structural modifications with changes in binding affinity and interaction patterns.

For benzamide derivatives, computational studies have been key in building SAR models. In the development of N-pyridin-2-yl benzamide analogues as glucokinase activators, in silico studies helped predict the binding interactions of designed molecules, and the results were found to be consistent with in vivo antidiabetic studies. researchgate.net This demonstrates a strong correlation between the predicted binding from computational models and the observed biological activity.

SAR studies on other related series further inform the potential activity of this compound:

Influence of Substituents: In a series of 2-phenoxybenzamides with antiplasmodial activity, SAR analysis revealed that the substitution pattern on the anilino part of the structure significantly impacted activity. mdpi.comresearchgate.net For instance, moving a piperazinyl substituent from the ortho to the para position on the aniline (B41778) ring resulted in the highest activity and selectivity. mdpi.com This indicates that the position of substituents on the rings of the benzamide scaffold is critical for optimal interaction with the target.

Role of the Core Structure: For N-phenyl-N-(piperidin-2-yl)propionamide derivatives acting as opioid ligands, SAR studies found that modifications to the core moieties, such as replacing a (tetrahydronaphthalen-2-yl)methyl group with a benzyl (B1604629) or phenethyl group, influenced binding affinities. nih.gov A hydroxyl substitution at a specific position led to excellent binding affinity and high selectivity. nih.gov

Impact of the Nitro Group: The presence and position of a nitro group can be a determining factor for activity. In a study of 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the nitro group was shown to be involved in crucial hydrogen bonding interactions in the most active compounds. nih.gov

From these computational insights on related structures, the following SAR can be hypothesized for this compound:

The benzamide core serves as a rigid scaffold, with the amide bond being a critical anchor point for hydrogen bonding.

The 5-nitro substituent on the pyridine ring is likely a key contributor to binding affinity, potentially forming strong hydrogen bonds with amino acid residues in the target's active site.

Table 2: Computationally-Guided Structure-Activity Relationship (SAR) Insights for Benzamide Analogues

| Compound Series | Structural Modification | Impact on Activity/Binding | Reference |

|---|---|---|---|

| N-pyridin-2-yl benzamide analogues | Various substitutions | Selected molecules showed excellent glucokinase (GK) activity, consistent with docking results. | researchgate.net |

| 2-Phenoxybenzamides | Position of N-Boc piperazinyl substituent on anilino ring | para-substituted analogue showed the highest activity and selectivity. | mdpi.com |

| N-phenyl-N-(piperidin-2-yl)propionamide derivatives | Hydroxyl substitution on (tetrahydronapthalen-2yl)methyl group | Excellent binding affinities (4 and 5 nM) and high selectivity for the µ opioid receptor. | nih.gov |

These computational investigations underscore the importance of the specific arrangement of the pyridine, nitro, and benzamide moieties for biological activity. They provide a foundational framework for predicting the targets of this compound and for the future design of analogues with enhanced therapeutic properties.

Research on Biological and Pharmacological Activities of N 5 Nitropyridin 2 Yl Benzamide Derivatives

In Vitro Antimicrobial Activity Investigations

Derivatives of N-(5-nitropyridin-2-yl)benzamide have been a subject of scientific inquiry due to their potential as antimicrobial agents. The structural framework of these compounds offers a versatile scaffold for chemical modifications, leading to the synthesis of novel molecules with a wide spectrum of biological activities.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of this compound derivatives has been evaluated against a variety of pathogenic bacterial strains. A series of these derivatives, including this compound and its substituted analogues, have demonstrated promising activity against both Gram-positive and Gram-negative bacteria. epa.govresearchgate.net The microdilution broth susceptibility test is a commonly employed method to determine the minimum inhibitory concentration (MIC) of these compounds, which is the lowest concentration that inhibits the visible growth of a microorganism.

In one study, a series of 5-(bromo/nitropyridin-2-yl)benzamide derivatives were synthesized and assessed for their antibacterial properties. The results indicated that these compounds exhibited significant activity, with MIC values ranging from 0.22 to 1.49 µM against the tested bacterial strains. epa.gov Notably, a related sulfonamide derivative showed superior results, suggesting its potential as a lead compound for further development of antibacterial agents. epa.gov Another study on benzamide (B126) derivatives also reported noteworthy activity against both Bacillus subtilis (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nanobioletters.com

| Compound Derivative | Target Organism | MIC (μM) | Reference |

|---|---|---|---|

| 5-(bromo/nitropyridin-2-yl)benzamide derivatives | Gram-positive and Gram-negative bacteria | 0.22-1.49 | epa.gov |

| Compound 5a (a benzamide derivative) | B. subtilis | 6.25 | nanobioletters.com |

| Compound 5a (a benzamide derivative) | E. coli | 3.12 | nanobioletters.com |

| Compound 6b (a benzamide derivative) | E. coli | 3.12 | nanobioletters.com |

| Compound 6c (a benzamide derivative) | B. subtilis | 6.25 | nanobioletters.com |

Exploration of Putative Cellular and Enzymatic Targets in Bacterial Metabolism

While the in vitro antibacterial efficacy of this compound derivatives is established, the precise cellular and enzymatic targets within bacterial metabolism are an ongoing area of investigation. The broad-spectrum activity of some derivatives suggests that they may act on fundamental cellular processes common to both Gram-positive and Gram-negative bacteria. Potential mechanisms could involve the inhibition of essential enzymes involved in DNA replication, protein synthesis, or cell wall formation. For instance, some benzamide derivatives have been investigated for their role as inhibitors of enzymes like reverse transcriptase. researchgate.net However, specific studies detailing the enzymatic targets of this compound derivatives in bacteria are not extensively documented in the provided research. Further research is necessary to elucidate the specific molecular interactions and pathways disrupted by these compounds in bacterial cells.

Glucokinase (GK) Activation Research

In addition to their antimicrobial properties, derivatives of N-pyridin-2-yl benzamide have emerged as a significant class of compounds in the research of metabolic disorders, particularly as activators of the enzyme glucokinase (GK). nih.govresearchgate.net Glucokinase plays a pivotal role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate, a key step in glucose metabolism. researchgate.netnih.gov

Allosteric Activation Mechanisms of Human Glucokinase

N-pyridin-2-yl benzamide derivatives function as allosteric activators of glucokinase. nih.govresearchgate.net This means they bind to a site on the enzyme that is distinct from the active site where glucose binds. nih.govekb.eg The binding of these activators does not induce a significant conformational change in the active protein. nih.gov Instead, it is proposed that they stabilize the active conformation of the glucokinase enzyme. nih.gov This stabilization enhances the enzyme's affinity for glucose and increases its catalytic activity, leading to a more efficient conversion of glucose to glucose-6-phosphate. researchgate.netnih.gov This mechanism is crucial for the potential therapeutic application of these compounds in conditions characterized by impaired glucose metabolism.

In Vitro Enzymatic Assay Development and Validation for GK Activity

The development and validation of robust in vitro enzymatic assays are fundamental to identifying and characterizing novel glucokinase activators. These assays are designed to measure the rate of the glucokinase-catalyzed reaction in the presence of varying concentrations of the test compounds. Typically, the assay measures the formation of glucose-6-phosphate or the consumption of ATP.

Research in this area has led to the synthesis of various N-pyridin-2-yl benzamide analogues and their subsequent evaluation in in vitro GK activation assays. nih.gov For instance, certain synthesized molecules have demonstrated excellent GK activity, with a GK fold activation of around 2. nih.gov These assays are critical for establishing structure-activity relationships, where the chemical structure of the derivatives is correlated with their ability to activate glucokinase. nih.gov The data obtained from these in vitro assays, such as EC50 values (the concentration of a compound that gives half-maximal response), are essential for selecting promising candidates for further preclinical development. nih.gov

| Compound Series | Key Findings | Reference |

|---|---|---|

| N-pyridin-2-yl benzamide analogues (compounds 5b, 5c, 5e, 5g, 5h, and 6d) | Displayed excellent GK activity with a GK fold activation of approximately 2. | nih.gov |

| 3,5-disubstituted benzamide analogues (compounds 5c, 5f, 5i, 6c, 6e, and 6h) | Showed excellent in vitro GK activation. | nih.gov |

| Benzamide derivatives (compounds 5 and 16b) | Demonstrated EC50 values of 28.3 and 44.8 nM with activation folds of 2.4 and 2.2, respectively. | nih.gov |

Preclinical In Vivo Models for Antihyperglycemic Potential

Promising candidates identified through in vitro screening are further evaluated in preclinical in vivo models to assess their potential to lower blood glucose levels. The oral glucose tolerance test (OGTT) in rodents is a widely used model for this purpose. nih.govekb.eg In this test, the animal is administered an oral dose of glucose, and blood glucose levels are monitored over time after the administration of the test compound.

Several N-pyridin-2-yl benzamide derivatives have demonstrated significant antihyperglycemic activity in such models. For example, selected compounds that showed high GK activation in vitro also exhibited a significant reduction in blood glucose levels in OGTT assays in rats. nih.gov In some cases, the antihyperglycemic effect of the test compounds was comparable to that of standard drugs used in the management of hyperglycemia. nih.govnih.gov These preclinical in vivo studies are a critical step in validating the therapeutic potential of these glucokinase activators. researchgate.net

Investigations into Other Biological Activities (Research Context)

While specific, extensive research on the direct biological and pharmacological activities of this compound is not widely documented in publicly available literature, the constituent chemical scaffolds—the benzamide and the nitropyridine moieties—are subjects of broad and intensive investigation in medicinal chemistry. The biological profile of this compound can be contextualized by examining the activities of its structural analogues and related derivatives.

Antiparasitic and Antiviral Activities (contextualized through structural analogues)

The benzamide and pyridine (B92270) structures are key components in the development of various therapeutic agents, including those with antiparasitic and antiviral properties.

Antiparasitic Research: The benzamide scaffold has been a foundation for the discovery of new anthelmintic agents. In a search for new antiparasitic compounds, a study synthesized 44 halogen-containing benzamides and evaluated their acute toxicity. Of these, 34 compounds demonstrated low toxicity, marking them as viable candidates for further anthelmintic screening nih.gov. This highlights the potential of the benzamide core in developing treatments for parasitic infections.

Antiviral Research: The antiviral potential of benzamide and nitropyridine derivatives is an active area of research, with studies exploring their efficacy against a range of viruses.

HIV-1 Inhibition: A benzamide derivative, AH0109 (4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide), has been identified as a potent inhibitor of HIV-1. It demonstrates an effective concentration (EC₅₀) of 0.7 μM in HIV-1-susceptible CD4(+) C8166 T cells. Mechanistic studies revealed that AH0109 disrupts HIV-1 replication by inhibiting both reverse transcription and the nuclear import of viral cDNA. nih.govnih.gov It also showed efficacy against HIV-1 strains resistant to common antiretroviral drugs nih.govnih.gov.

Enterovirus 71 (EV71) Inhibition: A series of N-phenylbenzamide derivatives were synthesized and tested for their activity against EV71. The compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was particularly effective, with IC₅₀ values ranging from 5.7 to 12 μM against different EV71 strains, showing promise as a lead compound for anti-EV71 drug development researchgate.net.

Broad-Spectrum Antiviral Activity: Researchers have designed and synthesized 4-(2-nitrophenoxy)benzamide (B2917254) derivatives as potential inhibitors of deubiquitinase (DUB) enzymes, which are crucial for the replication of many viruses. These compounds showed strong antiviral activities against Adenovirus, Herpes Simplex Virus-1 (HSV-1), and coxsackievirus, with IC₅₀ values ranging from 10.22 to 44.68 μM researchgate.net. Similarly, benzothiazole-bearing N-sulfonamide 2-pyridone derivatives have been evaluated against both DNA and RNA viruses, with some compounds showing significant activity against coxsackievirus B4 (CBV4) acs.org.

Antiproliferative and Anticancer Research Trajectories (e.g., related to benzamide scaffolds)

The benzamide and pyridine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their recurrence in a multitude of bioactive compounds, particularly in oncology.

The pyridine ring is a core component of many approved anticancer drugs, including Sorafenib, Crizotinib, and Regorafenib irjet.net. Nitrogen-containing heterocycles like pyridine are of great interest because the nitrogen atoms can form hydrogen bonds with DNA, which is a potential mechanism for their anticancer activity irjet.net.

Research into benzamide and pyridine derivatives has yielded numerous compounds with significant antiproliferative activity against various cancer cell lines.

Lung Cancer: In a study using an xCELLigence Real-Time Cell Analysis System, four different benzamide analogs demonstrated dose- and time-dependent inhibition of the growth of A549 non-small cell lung cancer cells. These compounds are believed to act as Histone Deacetylase (HDAC) inhibitors, a class of drugs known for their anticancer properties atlantis-press.comatlantis-press.com.

Breast Cancer: A series of N-(1H-benzo[d]imidazol-2-yl)-substituted benzamides were synthesized and evaluated for cytotoxicity against the MCF-7 breast cancer cell line. Compound 9 from this series was identified as the most potent candidate, suggesting its potential as an apoptotic-inducing anticancer agent acgpubs.org. Another study transformed a neuroprotective agent into a scaffold with antiproliferative activity by replacing an acetamide (B32628) side chain with a benzamide. The resulting library of benzamide-containing novologues was tested against two breast cancer cell lines, with compound 14a showing the most potent activity and inducing the degradation of Hsp90-dependent client proteins nih.gov.

Broad-Spectrum Anticancer Activity: The synthesis of novel pyridine derivatives led to the identification of compound Ib (4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile), which showed strong cytotoxic effects on both HeLa and MCF-7 cells with IC₅₀ values of 34.3 μM and 50.18 μM, respectively. This activity was directly correlated with its ability to inhibit phosphodiesterase 3 (PDE3) nih.gov. Furthermore, N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been synthesized and evaluated as lipoxygenase inhibitors with potential anticancer activity against various cell lines, including PC3 (prostate cancer), HT29 (colon cancer), and SKNMC (neuroblastoma) brieflands.com.

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings/Activity | Reference |

|---|---|---|---|

| Benzamide Analogs (HDAC Inhibitors) | A549 (Non-small cell lung cancer) | Inhibited cell growth in a dose- and time-dependent manner. | atlantis-press.comatlantis-press.com |

| N-(1H-benzo[d]imidazol-2-yl)-substituted benzamides | MCF-7 (Breast cancer) | Compound 9 showed significant cytotoxicity. | acgpubs.org |

| Benzamide-containing Novologues (Hsp90 Inhibitors) | Breast cancer cell lines | Compound 14a was the most potent, inducing client protein degradation. | nih.gov |

| 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles (PDE3 Inhibitors) | HeLa (Cervical cancer), MCF-7 (Breast cancer) | Compound Ib showed IC₅₀ values of 34.3 μM (HeLa) and 50.18 μM (MCF-7). | nih.gov |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives | PC3 (Prostate), HT29 (Colon), SKNMC (Neuroblastoma) | Nitro-containing derivatives were more active against PC3; methoxylated derivatives were more active against SKNMC. | brieflands.com |

Potential as Chemical Probes for Biological Pathways

The structural motifs of this compound suggest its potential utility as a chemical probe for exploring various biological pathways. The nitro group on the pyridine ring, in particular, offers vast synthetic potential. It facilitates nucleophilic substitution reactions and can be reduced to other functional groups like amines, which opens pathways to creating more complex bioactive molecules nih.gov.

This synthetic versatility allows for the modification of the core structure to develop tools for studying specific biological processes. For example, the synthesis of Risdiplam, a drug that modifies the splicing of SMN2 RNA to treat spinal muscular atrophy, utilizes a 5-bromo-2-nitropyridine (B47719) intermediate. This demonstrates how a nitropyridine core can be integral to a molecule designed to interact with a specific and complex biological pathway like RNA splicing mdpi.com.

Furthermore, benzamide derivatives have been identified as important intermediates in the synthesis of amino acids. The benzoyl group in certain benzoylaminonitriles has been found to assist in the hydrolysis of the nitrile group, a key step in producing α-amino acids nih.gov. This suggests that compounds like this compound could serve as scaffolds for developing probes to study amino acid metabolism or enzyme mechanisms involved in nitrile hydrolysis.

Advanced Research Applications and Future Directions

Role of N-(5-nitropyridin-2-yl)benzamide in Catalyst Development for Organic Synthesis

While the direct use of this compound as a catalyst is not yet extensively documented, its structural components suggest significant potential for its derivatives in catalysis. The pyridine (B92270) nitrogen and the amide oxygen atoms can act as a bidentate ligand, capable of coordinating with various transition metals to form stable catalytic complexes.

Nitropyridine derivatives are known to act as ligands in bioactive coordination compounds and are used in catalysis. nih.gov For instance, complexes of Cu(II), Zn(II), and Ni(II) with ligands derived from 2-amino-5-nitropyridine (B18323) have been synthesized and studied for their biological activities. nih.gov Similarly, a novel Cu(I) cluster was synthesized using a 5-nitropyridine-2-thiolate ligand, demonstrating the coordinating capability of the nitropyridine moiety. nih.gov

The this compound scaffold could be employed to create bespoke catalysts for a range of organic transformations. By modifying the metal center and the substituents on the aromatic rings, catalysts could be tailored for reactions such as cross-coupling, hydrogenation, or oxidation. For example, bimetallic metal-organic frameworks have proven to be effective heterogeneous catalysts for the synthesis of N-(pyridin-2-yl)-benzamide, showcasing the importance of the amide linkage in catalytic processes. mdpi.com

Table 1: Potential Catalytic Applications of this compound-Metal Complexes

| Metal Center | Potential Catalytic Reaction | Rationale |

|---|---|---|

| Palladium (Pd) | Cross-Coupling Reactions (e.g., Suzuki, Heck) | The pyridine-benzamide ligand can stabilize the Pd center, facilitating catalytic cycles. |

| Rhodium (Rh) | Asymmetric Hydrogenation | Chiral derivatives of the ligand could induce enantioselectivity in hydrogenation reactions. |

| Ruthenium (Ru) | Oxidation Reactions / Metathesis | The robust ligand could support high-oxidation-state Ru catalysts or be used in olefin metathesis. |

| Copper (Cu) | "Click" Chemistry / C-H Activation | The N,O-bidentate ligand is well-suited for coordinating with copper, a versatile catalyst in modern synthesis. |

Strategies for Optimizing Structure-Activity Relationships (SAR) through Rational Design and Combinatorial Chemistry

The optimization of the biological activity of this compound derivatives is a key area of research, particularly in drug discovery. Structure-Activity Relationship (SAR) studies are crucial for identifying how modifications to the molecule's structure affect its biological function. acs.orgnih.govtandfonline.comnih.gov

Rational design and combinatorial chemistry are powerful strategies to explore the SAR of this scaffold. wikipedia.orgnih.gov By systematically altering substituents on both the benzamide (B126) and the nitropyridine rings, researchers can fine-tune the molecule's properties, such as binding affinity, selectivity, and pharmacokinetic profile. tandfonline.comresearchgate.netmdpi.comnih.gov For example, studies on other benzamide derivatives have shown that the nature and position of substituents significantly influence their activity as enzyme inhibitors or receptor modulators. acs.orgtandfonline.com

Key areas for SAR exploration on the this compound scaffold include:

Benzoyl Ring: Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties and steric profile.

Pyridine Ring: Besides the nitro group, other positions on the pyridine ring can be substituted to alter solubility and target interactions.

Amide Linker: Modification of the amide bond, for instance, by N-alkylation or replacement with a bioisostere, could impact conformational flexibility and metabolic stability.

Combinatorial chemistry allows for the rapid synthesis of a large number of analogues. wikipedia.orgnih.gov A library of diverse benzoyl chlorides can be reacted with 2-amino-5-nitropyridine to generate a focused library of this compound derivatives for high-throughput screening. epa.govnih.gov

Table 2: Hypothetical SAR Strategy for this compound Analogues

| Position of Modification | Type of Substituent (R) | Predicted Impact on Activity |

|---|---|---|

| Benzoyl Ring (para-position) | Electron-Withdrawing (e.g., -CF₃, -Cl) | May enhance binding affinity through specific interactions. acs.org |

| Benzoyl Ring (para-position) | Electron-Donating (e.g., -OCH₃, -CH₃) | Could improve pharmacokinetic properties or alter target selectivity. acs.org |

| Pyridine Ring (position 3, 4, or 6) | Small polar groups | May enhance solubility and provide new hydrogen bonding opportunities. |

| Amide Nitrogen | Methylation (-CH₃) | Increases lipophilicity and removes hydrogen bond donor capability, affecting binding mode. |

Integration of this compound Derivatives in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) is a modern approach for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.govrsc.org These initial hits are then optimized and grown into more potent, drug-like molecules.

The this compound scaffold and its components are well-suited for FBDD strategies. nih.gov With a molecular weight of approximately 243 g/mol , the core molecule itself falls within the accepted size for a fragment. A screening campaign could identify this compound as a hit, which can then be elaborated. For example, a phenylpyridazinone fragment with weak binding affinity (Kᵢ = 160 μM) was successfully optimized into potent inhibitors through SAR investigation and structure-based design. acs.org

Alternatively, the constituent parts, such as 2-amino-5-nitropyridine and benzamide-containing fragments, can be used in FBDD. nih.gov If these two fragments are found to bind to adjacent pockets on a target protein, they can be linked together to create a much more potent molecule. This "fragment linking" approach leverages the additivity of binding energies. The benzamidine (B55565) fragment, for instance, has been used as a starting point in the discovery of bidentate trypsin binders. nih.gov

FBDD Strategies Involving the this compound Scaffold:

Fragment Screening: A library of fragments including the core molecule or its substructures is screened against a target using biophysical methods like NMR, X-ray crystallography, or surface plasmon resonance. rsc.orgnih.gov

Fragment Growing: Once a hit like 2-amino-5-nitropyridine is identified and its binding mode is determined, it can be "grown" by adding the benzoyl moiety to pick up additional interactions with the target.

Fragment Linking: If separate nitropyridine and benzamide fragments are found to bind in proximity, they can be joined by a suitable linker to create a high-affinity ligand.

Exploration of this compound as a Building Block for Complex Architectures in Materials Science

The field of materials science is constantly in search of novel building blocks to create materials with unique properties. The rigid, aromatic structure of this compound, combined with its strong electronic polarization due to the nitro group, makes it a promising candidate for developing advanced materials. nih.gov

Nitropyridine-containing compounds are being investigated for applications in organic electronics and for the development of fluorescent materials and conductive polymers. nih.gov The this compound molecule could be polymerized or incorporated into larger supramolecular assemblies to create materials with interesting optical or electronic properties. For instance, methods to pattern strong and stiff semicrystalline phases within soft matrices using polymerization can create materials for applications in soft optoelectronics and robotics. nih.gov

Potential applications in materials science include:

Conductive Polymers: Polymerization of suitably functionalized this compound monomers could lead to new conductive or semi-conductive materials. Techniques like nitroxide-mediated polymerization offer precise control over polymer architecture. youtube.com

Non-Linear Optical (NLO) Materials: The significant dipole moment arising from the electron-withdrawing nitro group and the conjugated π-system could impart NLO properties, useful for optical devices.

Liquid Crystals: The rigid, rod-like shape of the molecule is a common feature of liquid crystalline compounds. Modification with flexible alkyl chains could induce liquid crystal phases.

Corrosion Inhibitors: A related compound, 5-benzyl-5-((5-nitropyridin-3yl)methyl)-1,3,5-dithiazinan-5-ium, has been studied as a corrosion retardant, suggesting potential applications for this compound derivatives in protecting metals. rdd.edu.iq

Methodological Advancements in High-Throughput Synthesis and Screening for Novel Analogues

To fully explore the potential of the this compound scaffold, efficient methods for synthesizing and evaluating large numbers of analogues are required. Advances in combinatorial chemistry and high-throughput screening (HTS) are pivotal in this endeavor. nih.govimperial.ac.uk

High-throughput synthesis enables the rapid creation of chemical libraries. nih.gov Using parallel synthesis techniques, a diverse set of starting materials can be combined to produce a large library of related products. For example, 2-amino-5-nitropyridine can be reacted with a wide array of substituted benzoyl chlorides in a multi-well plate format, allowing for the generation of hundreds of distinct analogues in a single run. researchgate.netnih.gov Solid-phase synthesis, where the molecule is attached to a resin bead during the reaction sequence, can further simplify purification. wikipedia.org

Once a library is synthesized, HTS is used to rapidly assess the biological activity or material properties of each compound. nih.gov This can involve automated biochemical assays, cell-based assays, or physical property measurements. The combination of high-throughput synthesis and screening creates a powerful workflow for discovery. stanford.edunih.gov

Table 3: Example of a Combinatorial Library Design for this compound Analogues

| Benzoyl Chloride 1 (R=H) | Benzoyl Chloride 2 (R=4-Cl) | Benzoyl Chloride 3 (R=4-OCH₃) | |

|---|---|---|---|

| 2-Amino-5-nitropyridine | Product A1 | Product A2 | Product A3 |

| 2-Amino-3-methyl-5-nitropyridine | Product B1 | Product B2 | Product B3 |

| 2-Amino-5-bromo-pyridine | Product C1 | Product C2 | Product C3 |

This matrix approach can be expanded to include hundreds of different building blocks, leading to libraries containing thousands of unique compounds for screening campaigns.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-nitropyridin-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves sequential functionalization of the pyridine and benzamide moieties. Key steps include:

- Nitration : Introduce the nitro group at the 5-position of pyridine using HNO₃/H₂SO₄ under controlled temperature (0–5°C) to minimize side reactions .

- Amidation : Couple the nitropyridine intermediate with benzoyl chloride using a base (e.g., pyridine) in anhydrous dichloromethane .

- Purification : Employ silica gel chromatography (hexane:ethyl acetate gradient) to isolate the product, followed by recrystallization from ethanol for high purity (>95%) .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., 1.2 equivalents of benzoyl chloride) to maximize yield.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm aromatic proton environments (e.g., pyridine H-6 at δ ~8.5 ppm) and amide carbonyl resonance (δ ~168 ppm) .

- Mass Spectrometry : Verify molecular ion peaks ([M+H]⁺ at m/z 274) and fragmentation patterns using ESI-MS .

- X-ray Crystallography : Resolve crystal structure using SHELXL for unambiguous confirmation of nitro and benzamide orientations .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

- Case Study : Discrepancies in IC₅₀ values (e.g., antiproliferative activity in MCF-7 cells) may arise from assay variability or impurities.

- Orthogonal Assays : Cross-validate using ATP-based viability assays (CellTiter-Glo) and apoptosis markers (Annexin V/PI) .

- Structure-Activity Relationship (SAR) Analysis : Compare nitro positional isomers (e.g., 3- vs. 5-nitropyridinyl) to isolate electronic effects .

- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., de-nitrated analogs) that may skew bioactivity .

Q. How can computational methods guide the design of this compound analogs for HDAC inhibition?

- Approach :

- Molecular Docking : Simulate binding to HDAC isoforms (e.g., HDAC1) using AutoDock Vina, focusing on nitro group interactions with Zn²⁺ in the active site .

- QSAR Modeling : Corrogate electronic parameters (Hammett σ) of substituents with inhibitory potency to prioritize synthetic targets .

- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., amide-NH with Asp101) .

Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?

- Challenges : Disordered nitro groups or solvent molecules in the lattice.

- Solutions :

- SHELXL Constraints : Apply ISOR and DELU restraints to thermal parameters of nitro oxygen atoms .

- Solvent Masking : Use Olex2’s SQUEEZE algorithm to model disordered solvent regions .

- Twinned Data : Test for twinning (e.g., using ROTAX) and refine in twin mode (BASF parameter) if necessary .

Methodological Considerations

Q. Which techniques are critical for assessing the compound’s stability under physiological conditions?

- Degradation Studies :

- pH Stability : Incubate in PBS (pH 7.4 and 5.0) at 37°C for 24h; monitor via HPLC for hydrolysis of the amide bond .

- Photostability : Expose to UV light (λ = 254 nm) and track nitro group reduction using UV-Vis spectroscopy (λmax ~400 nm) .

Q. How can researchers optimize the compound’s solubility for in vivo studies?

- Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.